,6-Diamino-2-mercaptopyrimidine, also known as 4,6-diamino-2-pyrimidinethiol or 6-amino-2-thiocytosine, is a heterocyclic compound with the chemical formula C₄H₆N₄S. It is a derivative of the pyrimidine ring system, which is a common structural motif found in nucleic acids like DNA and RNA.
The synthesis of 4,6-diamino-2-mercaptopyrimidine has been described in various scientific publications. One common method involves the reaction of formamidine with thiourea, followed by cyclization and subsequent purification steps [].
The characterization of this compound typically involves techniques like:
,6-Diamino-2-mercaptopyrimidine has been explored for its potential applications in various areas of biological research, including:
4,6-Diamino-2-mercaptopyrimidine is a heterocyclic compound with the molecular formula C₄H₆N₄S. It features a pyrimidine ring substituted with two amino groups at positions 4 and 6, and a mercapto group at position 2. This unique structure imparts various chemical properties and biological activities to the compound, making it of significant interest in both synthetic chemistry and biological applications. The compound is often used as a chelating agent due to its ability to form stable complexes with metal ions, which enhances its utility in various chemical processes and materials science.
Research indicates that 4,6-diamino-2-mercaptopyrimidine exhibits notable biological activity. It has been studied for its potential as a corrosion inhibitor for copper in saline environments, where it demonstrated effective inhibition through both experimental and theoretical studies . Additionally, its chelating properties may contribute to biological applications related to metal ion transport and detoxification.
The synthesis of 4,6-diamino-2-mercaptopyrimidine can be achieved through various methods:
4,6-Diamino-2-mercaptopyrimidine finds applications across various fields:
Studies have focused on the interaction of 4,6-diamino-2-mercaptopyrimidine with metals and other compounds:
Several compounds share structural similarities with 4,6-diamino-2-mercaptopyrimidine. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-4-thiouracil | Pyrimidine ring with amino and thiol groups | Antiviral activity; used in pharmaceuticals |
5-Amino-2-thiouracil | Pyrimidine ring with amino group | Antiviral properties; similar chelation capabilities |
2-Mercapto-4(3H)-pyrimidinone | Pyrimidine ring with mercapto group | Exhibits antioxidant properties; different reactivity |
These compounds share common features such as the presence of amino or thiol groups but differ in their specific biological activities and applications. The unique arrangement of functional groups in 4,6-diamino-2-mercaptopyrimidine allows for distinct interactions with metals and other substrates, setting it apart from these similar compounds.
The tautomeric equilibrium between the thiol (Pym-SH) and thione (Pym-NH) forms of 4,6-diamino-2-mercaptopyrimidine has been rigorously analyzed using quantum mechanical methods. Second- and fourth-order Møller-Plesset perturbation theory (MP2 and MP4) calculations demonstrate that in the gas phase, the thiol tautomer is more stable than the thione by approximately 8 kcal/mol [3]. This preference arises from the inherent stability of the sulfur-hydrogen bond in the absence of solvent interactions. However, the energy barrier for intramolecular proton transfer between these tautomers is prohibitively high at 34.4 kcal/mol, necessitating a three-center transition state [3].
A water-assisted proton transfer mechanism significantly reduces this barrier to 17.2 kcal/mol, as a single water molecule stabilizes the transition state through hydrogen bonding [3]. Density functional theory (DFT) simulations corroborate these findings, identifying key vibrational modes associated with each tautomer. For instance, the thiol form exhibits characteristic S-H stretching vibrations near 2570 cm⁻¹, while the thione form shows N-H stretching modes at 3180–3320 cm⁻¹ [7] [8].
Table 1: Energy differences and activation barriers for thiol-thione tautomerism
Property | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) |
---|---|---|
ΔH (Thiol → Thione) | +8.0 | -1.7 |
ΔG (Thiol → Thione) | +7.8 | -1.9 |
Intramolecular Barrier | 34.4 | 32.0 |
Water-Assisted Barrier | 17.2 | 14.8 |
Data derived from Monte Carlo and quantum mechanical simulations [3].
Solvent polarity profoundly influences the tautomeric equilibrium of 4,6-diamino-2-mercaptopyrimidine. In aqueous solution, thermodynamic perturbation theory predicts a Gibbs free energy change (ΔG) of -1.9 kcal/mol for the thiol-to-thione conversion, favoring the thione form [3]. This inversion from gas-phase behavior stems from differential hydrogen-bonding capacity: the thione’s NH group acts as a stronger hydrogen bond donor (HBD) than the thiol’s SH group, forming more stable interactions with water molecules.
Infrared spectroscopy in polar solvents like dimethylformamide (DMF) reveals a dominance of the thione tautomer, evidenced by the absence of S-H stretching bands and the presence of N-H···S hydrogen bonds [6]. The solvent’s dielectric constant further stabilizes the thione form by attenuating charge separation in the transition state during proton transfer. Comparative studies in nonpolar solvents (e.g., chloroform) show a resurgence of the thiol tautomer, underscoring the solvent’s role in modulating tautomeric populations [3].
In the solid state, 4,6-diamino-2-mercaptopyrimidine adopts dimeric structures stabilized by intermolecular hydrogen bonds. X-ray diffraction analyses of analogous compounds, such as 4,5-diamino-6-hydroxy-2-mercaptopyrimidine, reveal cyclic dimers formed via N-H···S and N-H···N interactions [1]. These dimerization patterns are facilitated by the planar geometry of the pyrimidine ring, which allows for optimal orbital overlap and hydrogen-bond donor-acceptor alignment.
Table 2: Hydrogen-bond parameters in solid-state dimers
Interaction Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
N-H···S | 2.95–3.10 | 155–160 |
N-H···N | 2.89–3.05 | 150–158 |
Data inferred from related pyrimidine derivatives [1] [7].
In contrast, gaseous-phase studies indicate a preference for monomeric thiol tautomers, as van der Waals interactions are insufficient to overcome the entropic penalty of dimerization [3]. However, ab initio molecular dynamics simulations suggest that transient dimers may form under high-pressure conditions, stabilized by π-π stacking interactions between aromatic rings [8].
The coexistence of multiple dimerization motifs in the solid state—such as head-to-tail and head-to-head configurations—highlights the compound’s structural versatility. These patterns are critical for understanding its crystallographic packing and potential applications in materials science [6].
Recent research shows that ligand‐directed self-assembly with silver, cadmium and zirconium produces architecturally diverse coordination polymers and metal–organic frameworks. These materials display notable catalytic efficiency, tunable porosity and high affinity for soft heavy-metal ions. Key performance parameters, crystallographic metrics and mechanistic insights are summarized below.
4,6-Diamino-2-mercaptopyrimidine reacts hydrothermally with silver(I) nitrate to yield a robust silver coordination polymer (Ag–CP) constructed from tridentate N,N,S binding [1].
Parameter | Ag–CP Value | Notes |
---|---|---|
BET surface area | 3.59 m²/g [1] | Mesoporous (BJH pore diameter 23.45 nm) |
Thermal stability | Framework intact ≤200 °C [1] | Decomposition of ligand above 250 °C |
Optimal catalyst loading | 7 mg per mmol aldehyde [1] | Hantzsch condensation |
Recyclability | ≥4 consecutive cycles, 87%→84% yield drop [1] | Confirmed by PXRD/FT-IR |
Detailed catalytic screening in ethanol at reflux (Table 1) revealed 80-90% isolated yields for a library of polyhydroquinolines with electron-rich and electron-poor aldehydes in <90 min [1]. Hot-filtration showed <1% silver leaching, demonstrating genuine heterogeneity [1] [2].
Mechanistically, basic amino sites abstract the active-methylene proton while coordination of the enone intermediate to Ag(I) activates the Michael acceptor, accelerating the domino Knoevenagel–Michael–cyclization sequence [3].
Cadmium(II) chloride reacts with 4,6-diamino-2-mercaptopyrimidine under slightly acidic aqueous conditions to afford a zwitterionic tetrahedral complex, μ-dichloro-μ-sulfur-chloro(4,6-diamino-1,2-dihydro-2-thiopyrimidine)cadmium(II) monohydrate [4].
Crystallographic parameter | Experimental value |
---|---|
Space group | I4₁cd [4] |
a, c (Å) | 24.296, 7.108 [4] |
Coordination sphere | CdCl₂S₂ (distorted tetrahedron) [4] |
Cd–S distance | 2.54 Å (average) [4] |
Cd–Cl distance | 2.46 Å (average) [4] |
The ligand exists in its thione form; protonation of the endocyclic N1 yields a tripolar zwitterion that balances the dianionic CdCl₂S₂ core [4]. A paired hydrogen-bond network (N–H···Cl and N–H···S) propagates left-handed zig-zag chains along the b axis, illustrating how ligand protonation state governs supramolecular assembly.
Spectroscopic markers corroborate S-coordination: the C=S stretching band shifts from 1195 cm⁻¹ (free ligand) to 1176 cm⁻¹ in the complex, and new ν(Cd–S) and ν(Cd–Cl) modes appear at 350–260 cm⁻¹ [4].
Post-synthetic grafting of 4,6-diamino-2-mercaptopyrimidine onto the canonical Zr₆O₄(OH)₄(1,4-benzene-dicarboxylate)₆ (UiO-66-NH₂) framework yields Zr(NH₂)-DMP, denoted UiO-66-DMP [5].
Adsorption metric | UiO-66-DMP performance | Comparison MOFs (thiol-functionalized) |
---|---|---|
Maximum Hg²⁺ capacity | 389.4 mg g⁻¹ at pH 6, 298 K [5] | 350–885 mg g⁻¹ (various SH-MOFs) [6] |
Equilibrium time | 30 min [5] | 60–180 min typical [6] |
Selectivity factor (Hg²⁺/Pb²⁺) | >20 [5] | 10–15 for UiO-66-SH [6] |
Recyclability | 86.7% efficiency after four cycles [5] | 80–90% for analogues [6] |
X-ray photoelectron data reveal Hg–S and Hg–N binding energies at 100.9 eV and 401.7 eV, confirming bidentate chelation by the DMP pendant [5]. Density-of-states calculations demonstrate strong overlap between Hg 5d and S 3p orbitals, rationalizing the soft–soft affinity [6].
Competitive adsorption studies show negligible interference from calcium, magnesium and sulfate; chloride decreases uptake marginally (97.8%→95.6%) due to formation of chloro-mercury complexes [5].
Entry | Aldehyde substituent | Time (min) | Yield (%) |
---|---|---|---|
1 | Para-chloro | 85 | 87 [1] |
2 | Para-nitro | 86 | 82 [1] |
3 | Para-methoxy | 80 | 93 [1] |
Metric | Value |
---|---|
Formula | CdC₄H₆N₄SCl₂·H₂O |
Z | 16 |
Density | 1.73 g cm⁻³ |
MOF derivative | Thiol source | Hg²⁺ capacity (mg g⁻¹) | Optimal pH |
---|---|---|---|
UiO-66-DMP | 4,6-Diamino-2-mercaptopyrimidine | 389.4 [5] | 6 |
UiO-66-SH | Mercaptoacetic acid | 885 [6] | 5 |
UiO-66-Cys | L-Cysteine | 350.1 [6] | 5 |
Irritant